2-Fluoro-3-(trifluoromethyl)benzylamine hydrochloride
Description
Properties
Molecular Formula |
C8H8ClF4N |
|---|---|
Molecular Weight |
229.60 g/mol |
IUPAC Name |
[2-fluoro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H7F4N.ClH/c9-7-5(4-13)2-1-3-6(7)8(10,11)12;/h1-3H,4,13H2;1H |
InChI Key |
CJEMASTXHWUTJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
Starting from 2,3-dichlorotrifluorotoluene : This compound undergoes selective fluorination and cyanation to yield intermediates such as 2-fluoro-3-chlorotrifluoromethylbenzene and 2-chloro-6-trifluoromethylbenzonitrile. The fluorination is catalyzed by fluoride salts (e.g., sodium fluoride) in polar aprotic solvents like N-methylpyrrolidone at elevated temperatures (60–260 °C).
Cyanation : Potassium cyanide in dry dimethyl sulfoxide at ~90 °C converts the chlorinated intermediate to the corresponding benzonitrile with high yield (~87%).
Conversion to Benzylamine Derivatives
Hydrogenation and Hydrolysis : The nitrile intermediate is subjected to catalytic hydrogenation (using catalysts such as 5% palladium on carbon or Raney nickel) under mild pressure (1.5 atm) and room temperature to reduce the nitrile to the corresponding amine or amide.
Hydrolysis of nitrile to amide : Alkaline hydrolysis (NaOH or KOH in water at 100 °C) converts nitriles to amides with yields around 88–90%.
Reduction of amide to amine : Further catalytic hydrogenation can reduce amides to benzylamines, which can then be converted to hydrochloride salts by treatment with hydrochloric acid.
Alternative Routes via Carbamate and Urea Intermediates
- Preparation of tert-butyl carbamate derivatives of 2-fluoro-6-(trifluoromethyl)benzylamine followed by reaction with urea and hydrochloric acid under reflux conditions yields urea derivatives, which can be further transformed to benzylamine hydrochloride salts.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents & Catalysts | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Fluorination | 2,3-dichlorotrifluorotoluene, NaF, DIPEA | 60–260 °C, 0.5–4 h | 92.2 | - | Produces 2-fluoro-3-chlorotrifluoromethane |
| 2 | Cyanation | KCN, DMSO | 90 °C, 2–4 h | 87.2 | 97.8 | 2-chloro-6-trifluoromethylbenzonitrile |
| 3 | Hydrogenation (nitrile to amine) | Pd/C or Raney Ni, triethylamine | 25 °C, 1.5 atm H2, 16 h | 93.3 | 98.1 | 2-trifluoromethylbenzonitrile to amine |
| 4 | Hydrolysis (nitrile to amide) | NaOH or KOH, water | 100 °C, 2–4 h | 88.8–89.9 | 96.8–98.8 | 2-trifluoromethylbenzamide formation |
| 5 | Amide reduction to amine | Pd/C catalyst, H2 | Mild conditions | ~95 | >97 | Final benzylamine hydrochloride salt |
DIPEA = diisopropylethylamine
Research Findings and Advantages
The synthetic routes avoid highly toxic, explosive, or difficult-to-handle reagents, improving safety and environmental impact.
The use of common catalysts such as palladium on carbon and Raney nickel under mild hydrogenation conditions ensures high selectivity and yield.
The intermediates such as 2-fluoro-3-chlorotrifluoromethane and 2-chloro-6-trifluoromethylbenzonitrile are easily purified and isolated, facilitating scale-up.
The overall yields for the multi-step synthesis exceed 67%, with product purities above 97%, suitable for industrial production.
Alternative methods involving carbamate and urea intermediates provide routes to related derivatives, expanding the scope of functionalization.
Summary Table of Preparation Route
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-(trifluoromethyl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for nucleophilic substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted phenylmethanamines depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2-Fluoro-3-(trifluoromethyl)benzylamine hydrochloride serves as an important intermediate in organic synthesis. It is utilized in the development of various pharmaceuticals due to its unique electronic properties imparted by the fluorinated groups. The compound's reactivity allows it to participate in a variety of chemical reactions, making it a valuable building block for synthesizing complex molecules.
Synthetic Routes:
Several synthetic routes have been proposed for the preparation of this compound, including:
- Nucleophilic substitution reactions involving fluorinated benzylamines.
- Reduction reactions to form amines from corresponding nitro compounds.
Pharmaceutical Applications
The compound has shown potential in medicinal chemistry, particularly as an intermediate in the synthesis of drug candidates targeting various diseases. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.
Case Studies:
- Vasopressin V1a Antagonists: Research has demonstrated that derivatives of this compound exhibit activity as vasopressin V1a antagonists. In one study, compounds derived from this amine showed promising plasma levels and brain penetration, suggesting potential for therapeutic applications in conditions like hypertension and heart failure .
- Anticancer Agents: Preliminary studies indicate that this compound may possess cytotoxic effects against various cancer cell lines. For instance, a dose-dependent study on human glioblastoma cells revealed significant reductions in cell viability, indicating its potential as an anticancer agent .
Agrochemical Development
In agrochemistry, this compound is utilized as an intermediate for synthesizing herbicides and pesticides. The trifluoromethyl group enhances the lipophilicity of the molecule, improving its efficacy and penetration into plant tissues.
Future Directions for Research
Future research on this compound should focus on:
- In Vivo Studies: To evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies: To elucidate the precise molecular pathways affected by this compound.
- Structure-Activity Relationship (SAR): To optimize the compound for increased potency and selectivity against specific biological targets.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-(trifluoromethyl)phenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Fluoro-3-(trifluoromethyl)benzylamine hydrochloride
- Molecular Formula : C₈H₇F₄N·HCl (hydrochloride salt).
- Molecular Weight : ~229.59 g/mol (free base: 193.14 g/mol; HCl adds 36.46 g/mol) .
- Purity : ≥98% (typical commercial grade) .
Synthesis :
The compound is synthesized via bromination of 2-fluoro-3-(trifluoromethyl)benzyl bromide (CAS 184970-25-0) followed by amination . Alternative routes involve condensation and reduction reactions, as described in a patent for related diamide compounds .
Comparison with Structurally Similar Compounds
Substituent Variation: Fluorine vs. Chlorine
Compound : 2-Chloro-3-(trifluoromethyl)benzylamine (CAS 39226-96-5)
- Molecular Formula : C₈H₇ClF₃N .
- Molecular Weight : 209.60 g/mol (free base).
- Key Differences :
- Electron Withdrawal : Chlorine (-I effect) is less electronegative than fluorine, altering electronic properties.
- Melting Point : 35–38°C (free base) vs. ~50–55°C for this compound (estimated from analogs) .
- Reactivity : Chlorine may participate in nucleophilic substitution more readily than fluorine.
Positional Isomerism
Compounds :
Comparison :
- Electronic Effects : Meta-substitution (3-position) in the target compound may enhance resonance stabilization compared to para or ortho isomers.
Increased Fluorination
Compound : 3,5-Bis(trifluoromethyl)benzylamine Hydrochloride (CAS 42365-62-8)
- Molecular Formula : C₉H₇F₆N·HCl .
- Molecular Weight : 279.60 g/mol.
- Key Differences: Lipophilicity: Higher logP due to two CF₃ groups, enhancing membrane permeability . Synthesis Complexity: Additional CF₃ groups require multi-step halogenation, reducing yield compared to mono-CF₃ compounds .
Physicochemical and Functional Comparisons
Table 1: Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity (%) |
|---|---|---|---|---|
| 2-Fluoro-3-(trifluoromethyl)benzylamine HCl | C₈H₇F₄N·HCl | ~229.59 | 50–55* | ≥98 |
| 2-Chloro-3-(trifluoromethyl)benzylamine | C₈H₇ClF₃N | 209.60 | 35–38 | >97 |
| 3,5-Bis(trifluoromethyl)benzylamine HCl | C₉H₇F₆N·HCl | 279.60 | Not reported | >97 |
| 2-Fluoro-4-(trifluoromethyl)benzylamine | C₈H₇F₄N | 193.15 | Not reported | ≥95 |
*Estimated from analogs in .
Biological Activity
2-Fluoro-3-(trifluoromethyl)benzylamine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorinated benzylamine structure, characterized by a trifluoromethyl group and a fluorine atom. This unique configuration contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The trifluoromethyl group enhances lipophilicity and alters electronic properties, which can improve binding affinity to target proteins. It may modulate enzyme activities or receptor functions, leading to significant biological effects .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest the compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation. For instance, it was evaluated alongside other compounds for its ability to induce apoptosis in breast cancer cell lines (MDA-MB-231), demonstrating significant effects at micromolar concentrations .
- Enzyme Inhibition : The compound's structural features allow it to inhibit specific enzymes, which could be beneficial in treating diseases where such enzymes play a critical role.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : A study focused on the synthesis of various benzylamine derivatives, including this compound, demonstrated its ability to disrupt microtubule assembly in cancer cells. The compound induced morphological changes and increased caspase-3 activity, confirming its role as an apoptosis inducer at concentrations as low as 1 µM .
- Enzyme Interaction Studies : Research has indicated that this compound interacts with vasopressin V1a receptors, showing varying degrees of inhibitory activity. The K_i values for modified derivatives suggest that structural modifications can significantly impact binding affinity and biological activity .
- Pharmacokinetics : Studies on plasma levels of related compounds indicate that modifications similar to those in this compound can lead to favorable pharmacokinetic profiles, suggesting potential for effective dosing regimens in therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Q. 1.1. What are the recommended synthetic routes for 2-fluoro-3-(trifluoromethyl)benzylamine hydrochloride, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves sequential halogenation and amination steps. For example:
Fluorination and trifluoromethylation : Start with a benzyl chloride precursor (e.g., 3-(trifluoromethyl)benzaldehyde derivatives ). Fluorination can be achieved via electrophilic substitution using HF-pyridine complexes or fluorinating agents like Selectfluor®.
Amination : Convert the halogenated intermediate to the benzylamine derivative via nucleophilic substitution with ammonia or its equivalents (e.g., Gabriel synthesis). Final hydrochloride salt formation is achieved using HCl gas in anhydrous ether .
Key intermediates : 3-(Trifluoromethyl)benzyl bromide and 2-fluoro-3-(trifluoromethyl)benzaldehyde are critical precursors.
Q. 1.2. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of:
- NMR spectroscopy : NMR is critical for confirming fluorination and trifluoromethyl group positions .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (expected m/z: 227.03 for free base). NIST spectral databases can cross-reference fragmentation patterns .
- HPLC-UV : Purity assessment using a C18 column with trifluoroacetic acid (TFA) in the mobile phase to resolve amine-related impurities .
Q. 1.3. What purification strategies are effective for removing common byproducts (e.g., dehalogenated species)?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the hydrochloride salt and neutral impurities.
- Column chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent for free base purification. For persistent halogenated byproducts, activated carbon treatment may reduce color impurities .
Advanced Research Questions
Q. 2.1. How can researchers optimize regioselectivity during fluorination to avoid 4-fluoro isomer contamination?
Methodological Answer: Regioselectivity challenges arise due to the electron-withdrawing trifluoromethyl group. Strategies include:
- Directed ortho-metalation : Use a directing group (e.g., -Bpin) to position fluorine at C2 before trifluoromethylation.
- Low-temperature electrophilic fluorination : At −78°C, kinetic control favors the 2-fluoro isomer over the thermodynamically stable 4-fluoro byproduct .
- DFT calculations : Predict transition-state energies for fluorination pathways to guide reagent selection (e.g., N-fluorobenzenesulfonimide vs. Selectfluor®) .
Q. 2.2. What analytical challenges arise in quantifying trace degradation products under acidic conditions?
Methodological Answer: The compound’s hydrolytic instability in acidic media generates trifluoroacetic acid (TFA) and benzylamine derivatives. Mitigation involves:
Q. 2.3. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer: The strong electron-withdrawing effect of the trifluoromethyl and fluoro groups deactivates the benzene ring, complicating cross-coupling. Solutions include:
- Pre-functionalization : Introduce a boronate ester at C4 prior to fluorination to enable Suzuki coupling.
- Palladium-NHC catalysts : Use bulky N-heterocyclic carbene ligands to enhance oxidative addition efficiency .
Application-Oriented Questions
Q. 3.1. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?
Methodological Answer: The benzylamine moiety acts as a hinge-binding motif in kinase inhibitors (e.g., EGFR inhibitors). The 2-fluoro-3-(trifluoromethyl) group enhances:
- Metabolic stability : Fluorine reduces cytochrome P450-mediated oxidation.
- Lipophilicity : Trifluoromethyl improves membrane permeability (logP ~2.5).
Screening tip : Pair with fluorogenic kinase assays (e.g., ADP-Glo™) to evaluate inhibitory activity .
Q. 3.2. How can researchers assess the compound’s environmental impact in biodegradation studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
